
(3-(4-Chlorophényl)azépan-1-yl)(3,4-difluorophényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound features a 4-chlorophenyl group and a 3,4-difluorobenzoyl group attached to the azepane ring, which may impart unique chemical and biological properties.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
Biochemical Pathways
As a new chemical entity, its effects on cellular pathways and downstream effects remain to be investigated .
Result of Action
The molecular and cellular effects of (3-(4-Chlorophenyl)azepan-1-yl)(3,4-difluorophenyl)methanone’s action are currently unknown. More research is needed to determine the specific effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and presence of other compounds can affect the action of a chemical compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step might involve nucleophilic substitution reactions.
Attachment of the 3,4-Difluorobenzoyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the azepane ring or the aromatic groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Both the aromatic rings and the azepane ring could participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-chlorophenyl)-1-benzoylazepane: Lacks the difluoro substitution, which might affect its reactivity and biological activity.
3-(4-chlorophenyl)-1-(3,4-dichlorobenzoyl)azepane: Similar structure but with chlorine atoms instead of fluorine, potentially altering its properties.
3-(4-chlorophenyl)-1-(3,4-dimethoxybenzoyl)azepane: Methoxy groups instead of fluorine, which could influence its chemical behavior and interactions.
Uniqueness
The presence of both 4-chlorophenyl and 3,4-difluorobenzoyl groups in 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane might confer unique properties, such as specific binding affinities, reactivity patterns, or biological activities, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2NO/c20-16-7-4-13(5-8-16)15-3-1-2-10-23(12-15)19(24)14-6-9-17(21)18(22)11-14/h4-9,11,15H,1-3,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVKMFDBYNYRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
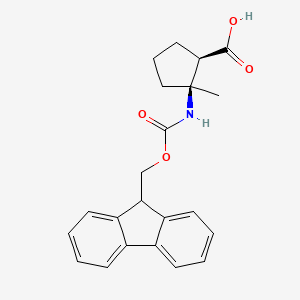
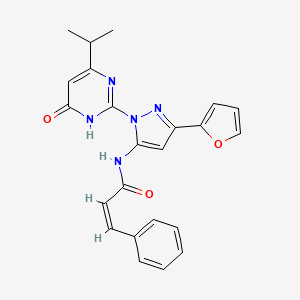
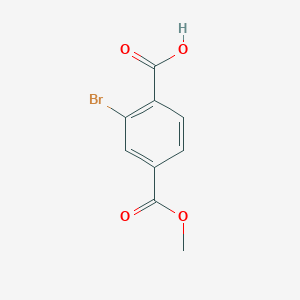
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole](/img/structure/B2584039.png)



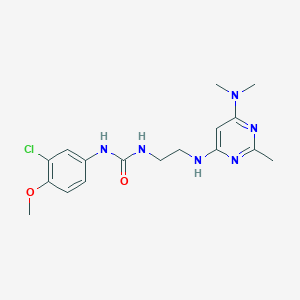
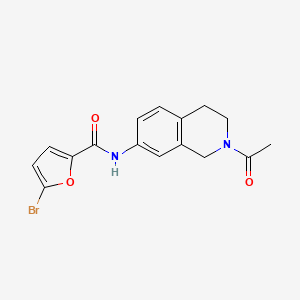

![(3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2584051.png)
![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B2584056.png)
![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)
